CID 78062335
Description
CID 78062335 is a compound characterized by its distinct chemical structure and chromatographic properties. The compound is fractionated through vacuum distillation, with its content quantified across different fractions (Figure 1C), suggesting variability in volatility and stability under reduced pressure .
Properties
Molecular Formula |
HNS2Si3 |
|---|---|
Molecular Weight |
163.40 g/mol |
InChI |
InChI=1S/HNS2Si3/c1-4-2-6-3-5-1/h1H |
InChI Key |
RTNQBKJVWJEFLS-UHFFFAOYSA-N |
Canonical SMILES |
N1[Si]S[Si]S[Si]1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Typology and Methodological Gaps
While commercial sources broadly classify CID 78062335’s reactivity into oxidation , reduction , and substitution pathways (), these claims lack experimental validation or mechanistic details in authoritative journals. Key challenges include:
-
No peer-reviewed studies directly analyze this compound’s reactivity.
-
Reagent specificity : Claims about peroxymonosulfuric acid or hydrogen gas as reactants () are unsupported by spectral or kinetic data.
Emerging Analytical Techniques for Reaction Elucidation
Recent advancements in reaction monitoring could address these gaps:
Comparative Analysis with Structurally Similar Compounds
Indirect insights may be drawn from kinase inhibitors like 7x (this compound’s structural analogs are unspecified in sources):
-
7x exhibits multikinase inhibition via CDK4/Cyclin D1 and ARK5 binding, with apoptotic effects at 30–100 nM concentrations ( ).
-
No analogous biochemical data exist for this compound, highlighting the need for targeted kinase profiling.
Hazard and Stability Considerations
Generalized reactive hazards for halogenated compounds (common in this compound’s class) include:
Recommendations for Authoritative Data Acquisition
To resolve uncertainties, prioritize:
Scientific Research Applications
CID 78062335 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of adhesives and other materials .
Mechanism of Action
The mechanism of action of CID 78062335 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
For example:
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acid derivatives studied for their substrate specificity in enzymatic assays. Their 3D structural overlays (Figure 8 in ) highlight orientation differences in steroid backbones, a method that could apply to CID 78062335 for functional analysis .

- Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with structural modifications (e.g., hydroxylation) that alter bioactivity. Such comparisons emphasize the role of functional groups in pharmacological properties, a framework relevant to this compound if it shares similar moieties .
Physicochemical Properties
Key observations:
- Solubility and Bioavailability : this compound’s distillation behavior suggests moderate volatility, contrasting with highly soluble compounds like CID 1254115-23-5 (solubility: 86.7 mg/mL) .
Analytical and Pharmacological Comparisons
- Chromatographic Behavior: this compound’s GC-MS profile (Figure 1B) differs from LC-ESI-MS methods used for ginsenosides (e.g., distinguishing Rf and F11 isomers via source-induced CID fragmentation) . This highlights the need for tailored analytical protocols.
- Therapeutic Potential: While this compound’s applications are unspecified, compounds like irbesartan (CID 3749) and troglitazone (CID 5591) demonstrate how structural optimization (e.g., sulfonylurea vs. thiazolidinedione groups) impacts drug efficacy—a principle applicable to this compound’s development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

